molecular formula C15H11F3O2 B12568231 Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester CAS No. 474308-35-5

Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester

Katalognummer: B12568231
CAS-Nummer: 474308-35-5
Molekulargewicht: 280.24 g/mol
InChI-Schlüssel: ZJZBDICZXNRUPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester is an organic compound with the molecular formula C15H11F3O2. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its distinct properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester typically involves the esterification of 4-(trifluoromethyl)benzoic acid with benzyl alcohol. One common method includes the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the production cost and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting fungal growth by disrupting cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester is unique due to its ester linkage, which imparts distinct chemical reactivity compared to its analogs. The presence of the phenylmethyl group also contributes to its unique physical and chemical properties, making it a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

474308-35-5

Molekularformel

C15H11F3O2

Molekulargewicht

280.24 g/mol

IUPAC-Name

benzyl 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI-Schlüssel

ZJZBDICZXNRUPF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.